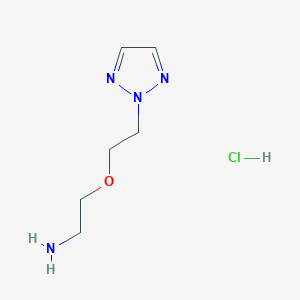
Acide 3-(pyrrolidin-3-yloxy)benzoïque chlorhydrate
Vue d'ensemble
Description
3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzoic acid moiety via an ether linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications. This compound is of interest due to its potential biological activities and its role as a building block in medicinal chemistry.
Applications De Recherche Scientifique
3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies investigating the biological activity of pyrrolidine derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including as an intermediate in the synthesis of drugs.
Industry: The compound can be used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have target selectivity, which means they can bind to specific proteins or receptors in the body . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing biological activity .
Result of Action
It is known that compounds with a pyrrolidine ring have been used to obtain compounds for the treatment of human diseases .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Analyse Biochimique
Biochemical Properties
3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, altering their phosphorylation activity. This interaction can modulate signaling pathways, impacting cellular responses. Additionally, 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride can interact with transport proteins, affecting the transport of ions and molecules across cell membranes .
Cellular Effects
The effects of 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride on cells are multifaceted. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been shown to activate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Moreover, 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride can affect mitochondrial function, altering ATP production and overall cellular energy metabolism .
Molecular Mechanism
At the molecular level, 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, which needs to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cell signaling and metabolism. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can affect metabolic flux and alter the levels of various metabolites. Additionally, 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride can modulate the activity of metabolic enzymes, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it can be transported into the mitochondria, where it affects mitochondrial function. The distribution of 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride is crucial for its biological activity and overall efficacy .
Subcellular Localization
The subcellular localization of 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Understanding the subcellular localization of 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride is crucial for elucidating its mechanism of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Ether Linkage Formation: The pyrrolidine ring is then linked to the benzoic acid moiety via an ether bond. This can be achieved through nucleophilic substitution reactions where the hydroxyl group of the benzoic acid reacts with a halogenated pyrrolidine derivative.
Hydrochloride Salt Formation: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoic acid or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many biologically active compounds.
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Pyrrolidin-2-one: A derivative of pyrrolidine with a ketone functional group, used in various chemical syntheses.
Uniqueness
3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride is unique due to its combination of a pyrrolidine ring and a benzoic acid moiety, linked via an ether bond. This structure imparts specific chemical and biological properties that are not found in simpler compounds like pyrrolidine or benzoic acid alone. The hydrochloride salt form further enhances its solubility and usability in various applications.
Propriétés
IUPAC Name |
3-pyrrolidin-3-yloxybenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)8-2-1-3-9(6-8)15-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWWLXZCEXFFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-97-0 | |
| Record name | Benzoic acid, 3-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(pyrrolidin-3-yloxy)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















